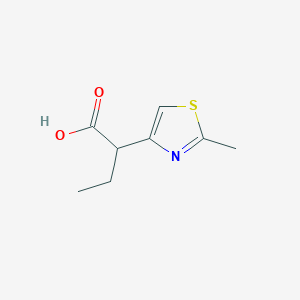

2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

Description

The compound 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid is a molecule of interest in chemical research, primarily due to its hybrid structure that combines a thiazole (B1198619) heterocycle with a butanoic acid side chain. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its scientific value is inferred from the well-established importance of its constituent chemical moieties. Its investigation is part of a larger effort to synthesize and evaluate novel molecules that may exhibit useful biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

Note: Data is based on the compound's chemical structure. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-4-12-5(2)9-7/h4,6H,3H2,1-2H3,(H,10,11) |

InChI Key |

SGEFHOXSVMMTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CSC(=N1)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations of 2 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid

Established Synthetic Routes for 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

The construction of the this compound scaffold can be achieved through various synthetic strategies, with the Hantzsch thiazole (B1198619) synthesis being a prominent and versatile method. chemhelpasap.comresearchgate.net This approach typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com

Precursor Selection and Reaction Pathway Design

A plausible and efficient pathway to this compound involves the careful selection of precursors that can be readily converted to the target molecule. One common strategy is to first construct the thiazole ring with a functional group at the 4-position that can be subsequently elaborated to the butanoic acid side chain.

A key precursor for the thiazole ring is thioacetamide (B46855) (CH₃CSNH₂), which provides the 2-methyl and the nitrogen and sulfur atoms of the heterocycle. The other key precursor is an α-haloketone that incorporates the butanoic acid backbone or a precursor to it. For instance, a suitable starting material would be an ethyl 2-halo-3-oxohexanoate. The reaction of ethyl 2-bromo-3-oxohexanoate with thioacetamide would directly yield ethyl 2-(2-methyl-1,3-thiazol-4-yl)butanoate. Subsequent hydrolysis of the ester group would then afford the desired this compound. libretexts.orglumenlearning.comchemguide.co.uk

An alternative approach involves the initial synthesis of a 2-methyl-4-substituted thiazole, followed by the introduction of the butanoic acid side chain. For example, 2-methylthiazole (B1294427) can be halogenated, primarily at the 5-position, but with the potential for substitution at the 4-position under specific conditions. tsijournals.comosti.gov The resulting 4-halo-2-methylthiazole could then undergo a cross-coupling reaction with a suitable four-carbon building block to introduce the butanoic acid moiety.

The following table outlines potential precursors for the synthesis of this compound:

| Precursor Category | Specific Example | Role in Synthesis |

| Thioamide | Thioacetamide | Source of the 2-methyl group, nitrogen, and sulfur atoms of the thiazole ring. |

| α-Haloketone | Ethyl 2-bromo-3-oxohexanoate | Provides the carbon backbone for the 4-position of the thiazole and the butanoic acid side chain. |

| Thiazole Precursor | 2-Methyl-4-halothiazole | A pre-formed thiazole ring that can be functionalized at the 4-position. |

| Butanoic Acid Precursor | Ethyl 2-bromobutanoate | A potential nucleophile for alkylation of a pre-formed thiazole. |

Optimization of Reaction Conditions and Yields

The efficiency of the Hantzsch thiazole synthesis is influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts. mdpi.comnih.gov The reaction is often carried out in polar solvents such as ethanol (B145695) or acetic acid. The reaction temperature can be varied, with heating often employed to increase the reaction rate.

Optimization of the reaction conditions is crucial for maximizing the yield of the desired product. For instance, in a one-pot synthesis of related 2-substituted-4-methylthiazole-5-carboxylates, the reaction conditions were optimized to achieve good yields. mdpi.com A plausible mechanism for the formation of Hantzsch thiazole derivatives involves the initial cyclocondensation of the α-haloketone with the thioamide to form an intermediate, which then undergoes further reaction. mdpi.com

The hydrolysis of the ester precursor, ethyl 2-(2-methyl-1,3-thiazol-4-yl)butanoate, to the final carboxylic acid is typically achieved under acidic or basic conditions. libretexts.orglumenlearning.comchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction, and to drive it to completion, a large excess of water is often used. lumenlearning.comchemguide.co.uk Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then acidified to produce the final carboxylic acid. lumenlearning.comchemguide.co.uk

The following table summarizes key parameters for the optimization of the synthesis:

| Parameter | Typical Conditions | Effect on Reaction |

| Solvent | Ethanol, Acetic Acid | Influences solubility of reactants and reaction rate. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate. |

| Catalyst | Acid or base for hydrolysis | Catalyzes the conversion of the ester to the carboxylic acid. |

| Reactant Ratio | Equimolar or slight excess of one reactant | Can influence the yield and purity of the product. |

Strategic Derivatization of Thiazole and Butanoic Acid Moieties

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially altered properties.

Modifications of the Butanoic Acid Side Chain

The carboxylic acid group of the butanoic acid side chain is a versatile functional handle for a variety of chemical transformations.

Esterification : The carboxylic acid can be converted to a wide range of esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. youtube.comathabascau.cayoutube.com This allows for the introduction of various alkyl or aryl groups, which can modulate the lipophilicity and other physicochemical properties of the molecule. A variety of reagents and protocols have been developed for the activation of carboxylic acids and their coupling with alcohols. organic-chemistry.org

Amide Bond Formation : The carboxylic acid can be coupled with primary or secondary amines to form amides. luxembourg-bio.comnih.govfishersci.co.ukorganic-chemistry.org This reaction is typically facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This modification introduces a nitrogen atom and allows for the incorporation of a wide array of substituents.

The following table provides examples of potential derivatization reactions of the butanoic acid side chain:

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Coupling | Amine (e.g., Aniline, Benzylamine), Coupling Agent (e.g., EDC, HOBt) | Amide |

Structural Alterations on the Thiazole Heterocycle

The thiazole ring itself can be subjected to various chemical modifications, primarily through electrophilic substitution reactions.

Halogenation : The thiazole ring can be halogenated, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituents. tsijournals.comosti.gov For 2-methylthiazole, bromination can occur at the 5-position. tsijournals.comosti.gov The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions.

Exploration of Chiral Synthesis and Stereochemical Control

This compound contains a chiral center at the α-position of the butanoic acid side chain. The synthesis of enantiomerically pure forms of this compound can be achieved through several strategies.

Asymmetric Synthesis : One approach is to employ a chiral precursor in the synthesis. For example, a chiral α-haloketone could be used in the Hantzsch synthesis to induce stereoselectivity. The synthesis of chiral β-substituted γ-amino-butyric acid derivatives has been achieved through the enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines. rsc.orgresearchgate.net

Chiral Resolution : Alternatively, the racemic mixture of the final product or a precursor ester can be resolved into its constituent enantiomers. This can be accomplished through several methods:

Diastereomeric Salt Formation : Reaction of the racemic carboxylic acid with a chiral amine can form diastereomeric salts that can be separated by crystallization.

Enzymatic Resolution : Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. rsc.orgrsc.orgmdpi.comresearchgate.netnih.gov For instance, the kinetic resolution of racemic α-arylalkanoic acids with achiral alcohols can be achieved via asymmetric esterification using carboxylic anhydrides and acyl-transfer catalysts. rsc.orgrsc.orgnih.gov

The following table summarizes approaches to stereochemical control:

| Strategy | Description | Example |

| Asymmetric Synthesis | Use of a chiral starting material or a chiral catalyst to induce stereoselectivity. | Hantzsch synthesis with a chiral α-haloketone. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Enzymatic resolution of the racemic carboxylic acid using a lipase. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Not explicitly detailed for this compound but a general strategy. |

Novel Synthetic Approaches and Principles of Sustainable Chemistry

Traditional methods for the synthesis of thiazole derivatives, such as the well-established Hantzsch synthesis, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. These novel approaches aim to improve efficiency, reduce waste, and minimize the environmental impact of chemical processes. The principles of green chemistry, which include waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency, provide a framework for these innovations. mdpi.cominstituteofsustainabilitystudies.comnih.gov

A plausible synthetic strategy for this compound, aligning with green chemistry principles, could involve a multi-component reaction or a streamlined convergent synthesis. One potential approach is the adaptation of the Hantzsch thiazole synthesis using greener solvents and catalysts. For instance, the reaction of a suitable α-haloketone precursor for the butanoic acid side chain with thioacetamide could be carried out in a safer solvent such as ethanol or even water, potentially catalyzed by a reusable solid acid catalyst.

Further embracing sustainable practices, techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave irradiation can accelerate the rate of reaction, often leading to higher yields and cleaner product formation compared to conventional heating methods.

The application of chemo-enzymatic methods offers a powerful and highly selective route to chiral carboxylic acids, which is particularly relevant if an enantiomerically pure form of this compound is desired. Biocatalysis, utilizing enzymes such as lipases or nitrilases, can provide high enantio- and regioselectivity under mild reaction conditions, often in aqueous media. researchgate.netnih.govresearchgate.net

For example, a racemic ester of this compound could be resolved through enantioselective hydrolysis catalyzed by a lipase. This enzymatic process would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The separated acid and ester can then be isolated to yield both enantiomers of the target compound.

Alternatively, a biocatalytic approach could be employed in the synthesis of a chiral precursor to the butanoic acid side chain, which would then be incorporated into the thiazole ring. Enzymes such as alcohol dehydrogenases or ene-reductases can be used for the asymmetric synthesis of chiral building blocks. nih.gov

Below is a table summarizing potential sustainable approaches for the synthesis of this compound:

| Synthetic Approach | Key Principles of Sustainable Chemistry | Potential Advantages |

| Microwave-Assisted Hantzsch Synthesis | Energy efficiency, reduced reaction times. | Faster synthesis, potentially higher yields. |

| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps. | More direct route, less waste generation. |

| Multi-component Reactions | Atom economy, process intensification. | Convergent synthesis, reduced purification steps. |

| Lipase-Catalyzed Kinetic Resolution | Use of biocatalysts, high selectivity, mild conditions. | Access to enantiomerically pure forms. nih.govresearchgate.net |

| Biocatalytic Synthesis of Chiral Precursors | Use of renewable resources (enzymes), high stereoselectivity. nih.gov | Introduction of chirality early in the synthesis. |

Detailed research into the specific application of these methods for the synthesis of this compound is ongoing. The development of such novel and sustainable synthetic routes is crucial for the environmentally responsible production of this and other valuable chemical compounds. The integration of biocatalysis and green chemistry principles holds significant promise for the future of pharmaceutical and chemical manufacturing. kcl.ac.ukjddhs.comispe.org

Advanced Analytical Characterization and Structural Elucidation of 2 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of its atomic connectivity and functional group composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is predicted to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. nih.gov The single proton on the thiazole (B1198619) ring (H-5) would likely appear as a singlet in the aromatic region, estimated around 7.0-7.5 ppm. The methine proton (-CH-) adjacent to the carboxylic acid and the thiazole ring would be a triplet, integrating to one proton. The methylene (B1212753) protons (-CH2-) of the butyl chain would present as a multiplet, while the terminal methyl group (-CH3) would be an upfield triplet. The methyl group attached to the thiazole ring would be a sharp singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| Thiazole H-5 | ~7.2 | Singlet | 1H |

| -CH(COOH)- | ~3.5-3.8 | Triplet | 1H |

| Thiazole -CH₃ | ~2.7 | Singlet | 3H |

| -CH₂- | ~1.8-2.0 | Multiplet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 175-185 ppm range. nih.gov The carbons of the thiazole ring would appear in the aromatic region (~115-165 ppm), with the carbon atom bonded to both sulfur and nitrogen (C-2) being the most downfield of the ring carbons. The aliphatic carbons of the butanoic acid chain would appear at higher field strengths. nih.gov

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~175-180 |

| Thiazole C -2 | ~160-165 |

| Thiazole C -4 | ~145-150 |

| Thiazole C -5 | ~115-120 |

| -C H(COOH)- | ~40-45 |

| -C H₂- | ~25-30 |

| Thiazole -C H₃ | ~18-22 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₈H₁₁NO₂S), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (185.24). chemicalbook.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The fragmentation pattern in electron ionization (EI) MS would likely show characteristic losses. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) or the entire butanoic acid side chain. Another significant fragmentation pathway could involve the cleavage of the bond between the butanoic acid chain and the thiazole ring, leading to fragments corresponding to the thiazole moiety and the side chain.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 185 | [C₈H₁₁NO₂S]⁺ | Molecular Ion [M]⁺ |

| 140 | [C₇H₁₀NS]⁺ | -COOH |

| 98 | [C₄H₄NS]⁺ | -CH(CH₂CH₃)COOH |

| 88 | [C₄H₈O₂]⁺ | Butanoic Acid Cation Radical |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. nih.gov A sharp, strong peak for the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. nih.gov Other characteristic peaks would include C-H stretches for the aliphatic and aromatic/heterocyclic parts, and C=N and C-S stretches associated with the thiazole ring. biointerfaceresearch.com

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 2500-3300 | O-H (Carboxylic Acid) | Very Broad, Strong |

| 2850-3000 | C-H (Aliphatic) | Medium-Strong |

| 1700-1725 | C=O (Carboxylic Acid) | Sharp, Strong |

| ~1600 | C=N (Thiazole Ring) | Medium |

| ~1450-1550 | C=C (Thiazole Ring) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The thiazole ring constitutes a chromophore that is expected to absorb UV radiation. The spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be predicted to show absorption maxima (λ_max) characteristic of π → π* and n → π* transitions within the heterocyclic ring system.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

HPLC is the premier method for the purity analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase (RP-HPLC) method would be most suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile or methanol. Detection would be achieved using a UV detector set to a wavelength where the thiazole chromophore absorbs significantly. The purity of the compound is determined by the percentage of the total peak area that the main peak represents.

Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-250 nm |

| Column Temperature | 25-30 °C |

Gas chromatography is generally used for volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. To make it amenable to GC analysis, the compound would typically require derivatization to a more volatile ester form (e.g., a methyl or ethyl ester). Following derivatization, the compound could be analyzed on a polar capillary column and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). The retention time would serve as an identifier, and the peak area would be used for quantification and purity assessment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Applicability to this compound

To date, specific X-ray crystallographic data for this compound has not been reported in the accessible scientific literature. The process would first require the synthesis and purification of the compound, followed by the growth of a high-quality single crystal suitable for diffraction experiments. This can often be a challenging and time-consuming step.

Once a suitable crystal is obtained, it would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, revealing the precise spatial arrangement of the atoms. For determining the absolute configuration (R or S) of the chiral center, anomalous dispersion techniques would be employed, which require the presence of a sufficiently heavy atom in the structure, such as the sulfur atom in the thiazole ring.

Insights from Related Thiazole Derivatives

Although data for the specific compound of interest is unavailable, crystallographic studies on related thiazole-containing molecules provide valuable insights into the expected structural features. For instance, studies on various substituted thiazole derivatives have elucidated key conformational and stereochemical details. These studies consistently provide detailed data on the planarity of the thiazole ring and the dihedral angles between the ring and its substituents.

In a hypothetical crystallographic study of this compound, the analysis would yield a comprehensive set of crystallographic parameters. Below is a representative table of the kind of data that would be generated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C8H11NO2S |

| Formula Weight | 185.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.19 |

| R-factor (%) | < 5 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å or °) |

| S-C(2) | 1.75 |

| S-C(5) | 1.72 |

| N-C(2) | 1.32 |

| N-C(4) | 1.38 |

| C(α)-C(carboxyl) | 1.52 |

| C(thiazole)-C(α) | 1.49 |

| S-C(2)-N | 115 |

| C(α)-C(carboxyl)=O | 122 |

The data presented in these tables would allow for a detailed analysis of the molecule's conformation, including the orientation of the butanoic acid chain relative to the thiazole ring. Furthermore, the determination of the absolute configuration would provide crucial information for stereospecific synthesis and biological evaluation.

Mechanistic Investigations of Biological Interactions of 2 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid and Its Analogues Pre Clinical Focus

Identification and Characterization of Molecular and Cellular Targets

The thiazole (B1198619) moiety, a core component of 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid, is a versatile scaffold that has been incorporated into a wide array of biologically active compounds. Pre-clinical research into this chemical class has revealed interactions with various molecular and cellular targets, shedding light on their potential therapeutic mechanisms. These investigations have primarily focused on enzyme inhibition and the specifics of ligand-biomolecule binding.

Analogues of this compound have demonstrated inhibitory activity against several key enzymes implicated in microbial survival and mammalian physiological processes.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents as it is essential for DNA replication and repair. als-journal.comals-journal.com Benzothiazole-based derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase, binding to its ATP-binding site. nih.gov This inhibition of ATP-driven DNA supercoiling is a critical mechanism for their antibacterial effects. nih.gov Similarly, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have shown promise as DNA gyrase inhibitors, with some compounds exhibiting inhibitory activity comparable or superior to ciprofloxacin (B1669076). als-journal.com Molecular docking studies of these thiazole analogues suggest a binding pattern similar to that of ciprofloxacin within the active site of DNA gyrase. als-journal.com

MurB Enzyme: The MurB enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net Thiazolidinone derivatives have been investigated as inhibitors of this enzyme. researchgate.net These compounds are thought to act as mimics of the diphosphate (B83284) moiety of the enzyme's natural substrate, EP-UDP-GlcNAc. researchgate.net The inhibition of MurB disrupts the bacterial cell wall synthesis, leading to cell death.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that play a vital role in various physiological processes. nih.gov Certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer therapies. nih.govmdpi.com Thiazole-containing compounds have been explored as inhibitors of these enzymes. For instance, novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have demonstrated potent inhibition of human CA isoenzymes I and II (hCA I and hCA II) in the low nanomolar range. nih.gov Additionally, a series of 2-[4-(4-substituted-phenylsulfonyl)phenyl]-4-chloromethylthiazoles have been used to develop effective CA II and CA IV inhibitors. drugbank.com

The binding affinity and specificity of thiazole-containing ligands to their biological targets are crucial for their efficacy and safety. While specific binding data for this compound is not extensively documented, studies on its analogues provide insights into these interactions.

For example, the binding of benzothiazole (B30560) inhibitors to the ATP-binding site of the E. coli GyrB24 subdomain has been confirmed through X-ray crystallography. nih.gov This provides a structural basis for their inhibitory action. The specificity of some sulfonamide-based carbonic anhydrase inhibitors incorporating thiazole moieties has been observed, with some compounds showing selective inhibition of tumor-associated CA IX and XII over the cytosolic isoforms I and II. nih.govmdpi.com This selectivity is critical for minimizing off-target effects.

In the case of MurB inhibitors, the recognition of 4-thiazolidinones as diphosphate mimics by the enzyme highlights a specific mode of interaction. researchgate.net The binding of these compounds to the enzyme's active site is a key determinant of their inhibitory potential.

In Vitro Biological Efficacy Assessments in Relevant Cellular Systems

The biological efficacy of this compound and its analogues has been evaluated in various in vitro cellular systems, demonstrating a broad spectrum of potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Thiazole-containing compounds have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens. nanobioletters.comnih.govnih.gov

Antibacterial Activity: A variety of thiazole, thiazolidinone, and thiadiazole derivatives have demonstrated significant antibacterial activity. For instance, certain thiazolidinone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of some heteroaryl(aryl) thiazole derivatives have been determined against several bacterial strains, with some compounds showing potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity: The antifungal potential of thiazole analogues has also been well-documented. mdpi.commdpi.com Derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and tested against various agricultural fungi, with some compounds exhibiting significant fungicidal effects. mdpi.com Similarly, other thiazolidinone scaffolds have been evaluated against fungal strains like Candida albicans, showing promising activity. nanobioletters.com

| Compound Type | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivative | S. aureus (MTCC-737) | Zone of Inhibition (mm) | 15.22±0.08 - 19.93±0.09 at 500 µg/mL | nanobioletters.com |

| Thiazolidinone Derivative | P. aeruginosa (MTCC-424) | Zone of Inhibition (mm) | 15.22±0.08 - 19.93±0.09 at 500 µg/mL | nanobioletters.com |

| Thiazolidinone Derivative | C. albicans (MTCC-3378) | Zone of Inhibition (mm) | 15.22±0.08 - 19.93±0.09 at 500 µg/mL | nanobioletters.com |

| Heteroaryl(aryl) Thiazole Derivative | E. coli | MIC (mg/mL) | 0.17 | nih.gov |

| Heteroaryl(aryl) Thiazole Derivative | B. cereus | MIC (mg/mL) | 0.23 | nih.gov |

| Heteroaryl(aryl) Thiazole Derivative | C. albicans | MIC (mg/mL) | 0.06 - 0.23 | nih.gov |

The antiviral potential of compounds structurally related to this compound has been an area of interest. Butanoic acid itself is a short-chain fatty acid that has been explored as an antiviral agent. biointerfaceresearch.com Furthermore, the 2-amino-1,3,4-thiadiazole (B1665364) moiety, which is structurally related to the thiazole ring, has been identified as a promising scaffold for the development of antiviral agents, with some derivatives showing activity against the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.gov While direct antiviral data for this compound is limited, the known antiviral properties of its core structural components suggest a potential avenue for further investigation.

The anticancer properties of thiazole and thiadiazole derivatives have been demonstrated in various cancer cell lines. researchgate.netmdpi.comnih.gov These compounds have been shown to inhibit cancer cell proliferation through mechanisms that may include the inhibition of DNA synthesis. researchgate.net

For example, a novel 2-amino-1,3,4-thiadiazole derivative, 4ClABT, has been shown to inhibit the proliferation of several tumor cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and thyroid carcinoma (FTC-238). researchgate.net Similarly, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines, with some compounds showing moderate to high activity. mdpi.com Furthermore, 1,3,4-thiadiazole-based indolin-2-ones have demonstrated broad-spectrum activity against a panel of human cancer cell lines, with some compounds showing potent activity in the low micromolar range against breast and colon cancer cell lines. nih.gov

| Compound Type | Cell Line | Activity Metric | Result (IC50 in µM) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-based Indolin-2-one (IVc) | Breast Cancer Panel | IC50 | 1.47 | nih.gov |

| 1,3,4-Thiadiazole-based Indolin-2-one (VIc) | Colon Cancer Panel | IC50 | 1.40 | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (Lung) | % Inhibition | Up to 48% | mdpi.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | Bel7402 (Liver) | % Inhibition | Moderate activity | mdpi.com |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | HCT-8 (Colon) | % Inhibition | Moderate activity | mdpi.com |

Other Pharmacological Activities (e.g., Anticonvulsant)

The thiazole moiety is a constituent of various compounds that have been investigated for their anticonvulsant properties. researchgate.net Preclinical screening of novel thiazole derivatives has been conducted using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. biointerfaceresearch.com These models help in identifying compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

A range of thiazole-containing structures, including thiazole-bearing 4-thiazolidinones and 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, have demonstrated significant anticonvulsant activity in these preclinical models. tandfonline.comnuph.edu.ua For instance, certain thiazole-bearing 4-thiazolidinones have shown excellent anticonvulsant activity in both MES and scPTZ models. nuph.edu.ua Similarly, some 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles exhibited significant protection in the pentylenetetrazole model, with median effective doses (ED50) considerably lower than the reference drug, ethosuximide. tandfonline.com The anticonvulsant potential of these analogues appears to be influenced by the nature and position of substituents on the thiazole ring and other associated moieties. researchgate.net

Table 1: Preclinical Anticonvulsant Activity of Selected Analogues

| Compound Class | Selected Analogue | Animal Model | Activity |

|---|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES & scPTZ | Excellent anticonvulsant activity. nuph.edu.ua |

| Thiazole-bearing 4-Thiazolidinones | 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | MES & scPTZ | Excellent anticonvulsant activity. nuph.edu.ua |

| Thiazole-bearing 4-Thiazolidinones | (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester | MES & scPTZ | Excellent anticonvulsant activity. nuph.edu.ua |

| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Analogues with F-, Cl-, Br-, CF3-, CH3- and adamantyl substituents | scPTZ | Significant anticonvulsant activity with ED50 ≤ 20 mg/kg. tandfonline.com |

| Thiopyrano[2,3-d]thiazole derivatives | Compound 14 (specific structure not detailed in source) | scPTZ | Anticonvulsant properties equivalent to sodium valproate. researchgate.net |

Note: This table presents findings for analogues of this compound, as direct data for this specific compound is not available.

Biochemical Pathway Modulation and Cellular Response Analysis

The precise mechanisms of action for the anticonvulsant effects of many thiazole derivatives are still under investigation. However, preclinical studies on analogous compounds suggest modulation of several key biochemical pathways and cellular responses implicated in epilepsy. The primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), is a major focus of these investigations. youtube.com

Some thiazole-bearing 4-thiazolidinones are hypothesized to exert their anticonvulsant effects through a mixed mechanism of action that includes enhancing GABAergic activity, which increases inhibitory processes in the central nervous system. nuph.edu.uamdpi.com This could involve direct or allosteric modulation of GABA receptors. youtube.com The pentylenetetrazole-induced seizure model, in which some of these analogues show activity, is based on the suppression of GABA receptors, further suggesting a link to the GABAergic system. nuph.edu.uamdpi.com

In addition to effects on inhibitory neurotransmission, modulation of excitatory pathways and ion channels is another proposed mechanism. nih.govnih.gov Some thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate a significant portion of fast excitatory neurotransmission in the brain. mdpi.com By inhibiting AMPA receptor-mediated currents, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures. mdpi.com

Furthermore, the blockage of voltage-gated sodium channels is a well-established mechanism for many anticonvulsant drugs, and it is suggested as a potential mode of action for some active thiazole-thiazolidinone hybrids. mdpi.comnih.gov By blocking these channels, the compounds can reduce the high-frequency neuronal firing associated with seizures. bioworld.com

Table 2: Proposed Mechanisms of Action for Anticonvulsant Analogues

| Compound Class | Proposed Mechanism(s) | Cellular Response |

|---|---|---|

| Thiazole-bearing 4-Thiazolidinones | Enhancement of GABAergic activity. nuph.edu.uamdpi.com | Increased inhibitory neurotransmission. |

| Thiazole-bearing 4-Thiazolidinones | Blockade of voltage-gated sodium channels. mdpi.com | Reduction of high-frequency neuronal firing. |

| Thiazole-carboxamide Derivatives | Negative allosteric modulation of AMPA receptors. mdpi.com | Inhibition of excitatory neurotransmission, reduction of excitotoxicity. mdpi.com |

| 1,3,4-Thiadiazole Derivatives | GABAA pathway modulation, leading to release of chloride ions. nih.gov | Prevention of neuronal firing. nih.gov |

Note: This table summarizes hypothesized mechanisms for analogues of this compound based on preclinical research, as direct mechanistic data for this specific compound is not available.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid might interact with specific biological targets, such as enzymes or receptors.

In these simulations, the three-dimensional structure of the target protein is used as a receptor. The thiazole (B1198619) derivative, or 'ligand', is then computationally placed into the active site of the receptor in various conformations. Algorithms calculate the binding affinity or docking score for each pose, typically expressed in kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction between the ligand and the target protein. impactfactor.orgnih.gov

Research on novel thiazole-based thiazolidin-4-one derivatives has utilized molecular docking to predict interactions with protein targets. impactfactor.org For instance, studies have shown that specific substitutions on the thiazole ring system can significantly influence binding affinity. The presence of moieties like methoxyphenyl and indole (B1671886) has been shown to enhance binding to target proteins. impactfactor.org These studies help elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's biological activity.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Chloramphenicol (Standard) | -7.4 |

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | -6.8 |

| 2-(4-chlorophenyl)-3-(thiazol-2-yl)thiazolidin-4-one | -6.5 |

| 2-(4-nitrophenyl)-3-(thiazol-2-yl)thiazolidin-4-one | -6.3 |

| 2-phenyl-3-(thiazol-2-yl)thiazolidin-4-one | -6.1 |

Quantum Chemical Calculations and Electronic Property Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules. mdpi.com These methods provide insights into the distribution of electrons within a molecule, which governs its stability, reactivity, and intermolecular interactions. biointerfaceresearch.com For derivatives of this compound, DFT studies can calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations on butanoic acid derivatives have been performed using the B3LYP/6-31+G(d) level of theory to determine their electronic properties. biointerfaceresearch.com Such studies also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons and are therefore likely sites for electrophilic or nucleophilic attack. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.15 | -1.92 | -4.23 |

| Derivative 2 | -6.21 | -1.89 | -4.32 |

| Derivative 3 | -5.44 | -2.32 | -3.12 |

| Derivative 4 | -5.61 | -2.39 | -3.22 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. nih.govsemanticscholar.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov

To build a QSAR model for a series of this compound derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. nih.gov Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

A statistically significant QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to focus on synthesizing compounds with the highest predicted potency. researchgate.net The statistical quality of a QSAR model is typically assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net Studies on aryl thiazole derivatives have successfully developed 2D and 3D-QSAR models to predict antimicrobial activity, identifying key descriptors that influence their biological function. researchgate.net

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.9521 | Indicates the goodness of fit of the model to the training data. |

| q² (Cross-Validated r²) | 0.8619 | Measures the predictive ability of the model for internal validation. |

| pred_r² (External Validation) | 0.4868 | Measures the predictive ability of the model on an external test set. |

Ligand-Based and Structure-Based Drug Design Principles

The computational studies of this compound derivatives fall under two main categories of rational drug design: ligand-based and structure-based drug design. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. nih.gov Techniques like pharmacophore modeling and QSAR are central to LBDD. A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model then serves as a template to screen databases for new compounds or to design novel molecules with the desired features. researchgate.net

Structure-Based Drug Design (SBDD) is applied when the 3D structure of the target protein or enzyme has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. nih.gov With the target's structure in hand, computational methods like molecular docking can be used to design ligands that fit precisely into the target's active site. researchgate.net This approach allows for the rational design of potent and selective inhibitors by optimizing the interactions between the ligand and specific amino acid residues in the active site.

Both approaches are integral to the development of thiazole derivatives as potential therapeutic agents. LBDD can guide initial SAR exploration, while SBDD can refine lead compounds to achieve higher potency and selectivity. nih.gov

Pre Clinical Pharmacokinetic and Metabolic Characterization in Vitro and in Vivo Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Experimental Assays

The metabolic stability of LMT-28 was assessed in rat and human liver microsomes to evaluate its susceptibility to metabolism by cytochrome P450 enzymes. The compound was found to be eliminated at a moderate rate in these in vitro systems. nih.gov

In rat liver microsomes, the metabolic half-life (t₁/₂) of LMT-28 was determined to be 15.3 ± 1.4 minutes. nih.gov The corresponding in vitro intrinsic clearance (CLᵢₙₜ, ᵢₙ ᵥᵢₜᵣₒ) was calculated to be 91 ± 8.4 µL/min/mg protein. nih.gov In human liver microsomes, LMT-28 exhibited slightly greater stability, with a half-life of 21.9 ± 2.8 minutes and an in vitro intrinsic clearance of 64 ± 8.1 µL/min/mg protein. nih.gov

These findings suggest that LMT-28 undergoes metabolism in both rat and human hepatic systems, with a potentially higher bioavailability in humans compared to rats due to its greater metabolic stability in human liver microsomes. nih.gov

| Species | Half-life (t₁/₂) (min) | In Vitro Intrinsic Clearance (CLᵢₙₜ, ᵢₙ ᵥᵢₜᵣₒ) (µL/min/mg protein) |

|---|---|---|

| Rat | 15.3 ± 1.4 | 91 ± 8.4 |

| Human | 21.9 ± 2.8 | 64 ± 8.1 |

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. For 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid, plasma protein binding was determined to be 92.4% ± 2.1%. nih.gov This high level of binding indicates that a significant portion of the compound is likely to be bound to plasma proteins, primarily serum albumin, in the bloodstream. nih.gov

Metabolite Identification and Characterization

While studies have confirmed that this compound undergoes metabolism, the specific metabolites have not been explicitly identified in the available research. nih.gov However, based on the chemical structure, particularly the thiazole (B1198619) ring, potential metabolic pathways can be predicted. Thiazole-containing compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites such as epoxides, S-oxides, and N-oxides. nih.gov For other thiazole derivatives, metabolism has been shown to result in the formation of mercapturic acid and carboxylic acid derivatives. nih.gov Further studies are required to isolate and characterize the specific metabolites of LMT-28.

Pharmacokinetic Parameter Determination in Animal Models (e.g., Half-life, Clearance, Bioavailability)

In vivo pharmacokinetic studies of this compound were conducted in male BALB/c mice. nih.gov Following intravenous administration of a 5 mg/kg dose, the clearance (CL) was 8.66 ± 4.51 L/h/kg, and the volume of distribution at steady state (Vₛₛ) was 12.9 ± 4.66 L/kg. nih.gov The area under the plasma concentration-time curve (AUC) after intravenous administration was 677 ± 264 h·ng/mL. nih.gov

After oral administration of the same 5 mg/kg dose, the maximum plasma concentration (Cₘₐₓ) was 137 ± 100 ng/mL, which was reached at a Tₘₐₓ of 0.5 hours. nih.gov The AUC following oral administration was 302 ± 209 h·ng/mL. nih.gov These data indicate that the compound is orally absorbed in mice. nih.gov

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Cₘₐₓ (ng/mL) | - | 137 ± 100 |

| Tₘₐₓ (h) | - | 0.5 |

| AUC (h·ng/mL) | 677 ± 264 | 302 ± 209 |

| Clearance (CL) (L/h/kg) | 8.66 ± 4.51 | - |

| Volume of Distribution (Vₛₛ) (L/kg) | 12.9 ± 4.66 | - |

Future Research Directions and Translational Perspectives for 2 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid

Exploration of Uncharted Chemical Space and Analog Development

The thiazole (B1198619) ring is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net This scaffold's aromatic nature and capacity for various chemical reactions make it a versatile starting point for drug discovery. nih.gov Future research on 2-(2-Methyl-1,3-thiazol-4-yl)butanoic acid will heavily rely on the strategic exploration of uncharted chemical space through the rational design and synthesis of novel analogs.

The development of analogs involves systematically modifying the parent structure to investigate structure-activity relationships (SAR) and optimize therapeutic properties. For this compound, this exploration can be divided into modifications of its core components: the 2-methyl-1,3-thiazole ring and the butanoic acid side chain. The goal is to generate a library of related compounds that can be screened for enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Key strategies for analog development include:

Substitution on the Thiazole Ring: Introducing various functional groups at the unoccupied positions of the thiazole ring can significantly alter the compound's electronic and steric properties, influencing its interaction with biological targets.

Modification of the Butanoic Acid Chain: Altering the length, rigidity, or composition of the butanoic acid side chain can impact the molecule's binding affinity and pharmacokinetic characteristics. For instance, replacing the flexible chain with more rigid cyclic structures could enhance target specificity. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group or the methyl group with bioisosteres (substituents with similar physical or chemical properties) can modulate the compound's activity and metabolic stability.

The systematic synthesis of such analogs allows researchers to build a comprehensive understanding of the chemical features essential for biological activity, paving the way for the development of next-generation therapeutic agents. nih.gov

Table 1: Strategies for Analog Development of this compound

| Molecular Component | Modification Strategy | Rationale |

| 1,3-Thiazole Ring | Substitution at C5 position | Explore new interactions with target binding pockets. |

| Replacement of the sulfur atom | Alter ring electronics and metabolic stability. | |

| 2-Methyl Group | Replacement with other alkyl groups (ethyl, propyl) | Investigate steric tolerance at the target site. |

| Replacement with functional groups (e.g., trifluoromethyl) | Modulate lipophilicity and electronic properties. researchgate.net | |

| 4-Butanoic Acid Chain | Varying chain length (propanoic, pentanoic acid) | Optimize positioning within the target's active site. |

| Introducing unsaturation or cyclization | Increase structural rigidity to enhance selectivity. | |

| Bioisosteric replacement of the carboxylic acid | Improve oral bioavailability and metabolic profile. |

Integration of High-Throughput Screening and Artificial Intelligence in Discovery

The discovery of novel therapeutic applications for this compound and its analogs can be dramatically accelerated by integrating High-Throughput Screening (HTS) with Artificial Intelligence (AI) and Machine Learning (ML). nih.gov HTS technologies enable the rapid evaluation of vast compound libraries against various biological targets, significantly improving the efficiency of identifying promising lead compounds. ewadirect.com

For thiazole-based compounds, a critical aspect of HTS is the implementation of a robust assay cascade to validate initial hits. nih.gov This process helps to eliminate "frequent hitters"—compounds that show activity in many assays due to non-specific mechanisms or reactivity—ensuring that resources are focused on the most viable candidates. nih.govresearchgate.net A multi-step screening workflow is essential to confirm specific on-target engagement and rule out confounding factors. nih.gov

The convergence of HTS with AI/ML is revolutionizing the drug discovery pipeline. springernature.com AI algorithms can analyze massive datasets to identify patterns that are not apparent to human researchers, thereby refining and expediting the discovery process. mdpi.com

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): AI models can screen millions of virtual compounds, including novel analogs of this compound, against a target's structure to predict binding affinity. ewadirect.comresearchgate.net This prioritizes which compounds should be synthesized and subjected to experimental HTS, saving considerable time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with the thiazole-butanoic acid scaffold and a set of desired biological and physicochemical parameters, these algorithms can propose novel, synthesizable structures that are optimized for activity and druggability.

Predictive Modeling: ML models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.comresearchgate.net This early-stage prediction helps to identify and deprioritize compounds that are likely to fail later in development.

Table 2: Synergy of HTS and AI in Thiazole Compound Discovery

| Stage | High-Throughput Screening (HTS) | Artificial Intelligence (AI) / Machine Learning (ML) |

| Hit Identification | Rapidly screens physical libraries of thiazole analogs against biological targets. | Conducts virtual screening of vast digital libraries to predict active compounds and prioritize candidates for HTS. ewadirect.commdpi.com |

| Hit Validation | Employs a cascade of biochemical and cell-based assays to confirm activity and rule out non-specific effects. nih.gov | Develops classification models to distinguish between true hits and frequent hitters based on structural features. researchgate.net |

| Lead Optimization | Tests optimized analogs for improved potency and selectivity. | Predicts ADMET properties of proposed analogs, guiding medicinal chemists to design compounds with better pharmacokinetic profiles. researchgate.net |

| New Scaffold Design | N/A | Utilizes generative models for de novo design of novel thiazole-based molecules with optimized, multi-parameter properties. springernature.com |

Addressing Unmet Research Needs through Thiazole-Butanoic Acid Chemistry

The thiazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov Future research into this compound and its derivatives offers a promising avenue to address significant unmet medical needs across various diseases.

A primary research challenge with thiazole-containing libraries is the potential for non-specific activity, which can lead to misleading results in early-stage screening. nih.gov A critical unmet need is the development of robust methodologies and novel chemical designs that favor high-target specificity. Future work must focus on creating analogs of this compound that are precisely tailored to interact with a single biological target, thereby minimizing off-target effects. This involves a deep understanding of the target's structure and the use of computational tools to design molecules with high binding complementarity. acs.org

Furthermore, the chemical versatility of the thiazole-butanoic acid core can be leveraged to tackle specific therapeutic challenges. For example, in oncology, there is a continuous need for agents that can overcome drug resistance or target novel cancer-related pathways. mdpi.commdpi.com By designing and screening a diverse library of this compound analogs, researchers may identify compounds that inhibit previously undrugged cancer targets. Similarly, in the field of infectious diseases, this scaffold could be optimized to create new classes of antibiotics or antivirals that are effective against resistant pathogens.

Table 3: Potential of Thiazole-Butanoic Acid Chemistry to Address Unmet Research Needs

| Unmet Research Need | Potential Contribution of this compound Research |

| Target Specificity in Drug Discovery | Development of highly selective analogs through structure-based design and advanced screening cascades to minimize off-target effects. nih.gov |

| Novel Anticancer Agents | Exploration of analogs for activity against novel oncogenic targets or mechanisms of drug resistance. mdpi.commdpi.com |

| New Antimicrobial Therapies | Design of derivatives with novel mechanisms of action to combat antibiotic-resistant bacteria. |

| Neuroprotective Compounds | Investigation of analogs for activity against targets involved in neurodegenerative diseases, such as acetylcholinesterase. acs.org |

| Selective Anti-inflammatory Drugs | Creation of compounds that selectively modulate inflammatory pathways with fewer side effects than existing therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.